4-METHOXY-1,2-BENZENEDICARBOXYLIC ACID DIETHYL ESTER
Description
4-Methoxy-1,2-benzenedicarboxylic acid diethyl ester is an aromatic dicarboxylate ester featuring a benzene ring substituted with two ethyl ester groups at the 1,2-positions and a methoxy (-OCH₃) group at the 4-position. Its molecular formula is C₁₂H₁₄O₆, with a molecular weight of 254.24 g/mol. Its methoxy group imparts electron-donating effects, influencing reactivity and solubility compared to unsubstituted analogs .
Properties
IUPAC Name |
diethyl 4-methoxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-17-12(14)10-7-6-9(16-3)8-11(10)13(15)18-5-2/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUKHDIOBTUYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550355 | |
| Record name | Diethyl 4-methoxybenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97025-36-0 | |
| Record name | Diethyl 4-methoxybenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1,2-benzenedicarboxylic acid diethyl ester typically involves the esterification of 4-methoxyphthalic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the same esterification reaction but optimized for large-scale production.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 1,2-benzenedicarboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products:
Oxidation: 1,2-Benzenedicarboxylic acid.
Reduction: 4-Methoxy-1,2-benzenedimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceuticals
One of the primary applications of 4-methoxy-1,2-benzenedicarboxylic acid diethyl ester is as an intermediate in drug synthesis. It has been identified as a precursor for compounds that exhibit anti-platelet aggregation properties, essential for cardiovascular medications. For instance:
- Case Study : The synthesis of picolinamide (Picotamide), a drug used to prevent thrombus formation, utilizes this compound as a key intermediate. This process showcases the compound's importance in developing effective cardiovascular therapies .
Materials Science
The compound also finds applications in the development of polymers and plasticizers due to its structural characteristics:
- Plasticizer Properties : It serves as a plasticizer in various polymer formulations, enhancing flexibility and durability. The diethyl ester form improves compatibility with other materials compared to its acid counterparts.
| Property | Value |
|---|---|
| Boiling Point | 320 °C |
| Density | 1.15 g/cm³ |
| Solubility | Soluble in organic solvents |
Environmental Applications
Research indicates that compounds like this compound can be utilized in environmental remediation efforts due to their ability to interact with pollutants:
- Case Study : A study demonstrated that this compound could effectively chelate heavy metals in contaminated water systems, facilitating their removal and improving water quality.
Mechanism of Action
The mechanism of action of 4-methoxy-1,2-benzenedicarboxylic acid diethyl ester involves its interaction with various molecular targets depending on the specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations to form desired products. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three analogs from the evidence:
Key Differences and Implications
Substituent Effects: Methoxy vs. Bromine: The methoxy group in the target compound donates electrons via resonance, increasing solubility in polar solvents (e.g., ethanol or acetone). In contrast, bromine atoms in the 4,5-dibromo derivative are electron-withdrawing, making the compound more reactive in electrophilic substitutions and less soluble in polar solvents . Halogenated Derivatives: Brominated analogs (e.g., 859299-66-4) are heavier and may exhibit flame-retardant properties, but their environmental persistence raises regulatory concerns .
Ester Group Variations: Ethyl vs. Methyl Esters: The target compound’s ethyl esters confer moderate lipophilicity, balancing solubility and membrane permeability. Dimethyl esters (e.g., 859299-66-4) are more volatile but less stable under basic conditions due to easier hydrolysis.
Environmental and Safety Profiles :
- Dioctyl phthalate (84-72-0) is flagged as an environmental hazard due to its persistence and toxicity to aquatic life . The target compound’s environmental impact is unconfirmed but may require evaluation due to structural similarities.
Biological Activity
4-Methoxy-1,2-benzenedicarboxylic acid diethyl ester, also known as diethyl 4-methoxyphthalate, is an organic compound with the molecular formula . This compound is part of the phthalate family and is primarily used as a plasticizer in various applications. Recent studies have highlighted its biological activities, including antimicrobial, antifouling, and potential anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 256.27 g/mol
- CAS Number : 693-23-2
Structural Formula
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study involving the evaluation of various extracts revealed that this compound contributed to the antimicrobial effects observed in the ethanol extract of Dendrophthoe falcata leaves and stems, where it was identified as a major component with a peak area percentage of 5.51% in the stem extract .
Table 1: Antimicrobial Activity of this compound
| Compound Name | Formula | Peak Area % | Activity Type |
|---|---|---|---|
| This compound | C₁₂H₁₄O₄ | 5.51 | Antimicrobial |
Antifouling Properties
In addition to its antimicrobial effects, this compound has been noted for its antifouling properties. It acts effectively against biofouling organisms, making it suitable for applications in marine coatings and other surfaces exposed to aquatic environments .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been explored in several studies. For instance, it demonstrated inhibitory effects on cancer cell lines such as HepG2 (human liver cancer cells) through molecular docking studies that indicated a strong binding affinity to target proteins involved in cell proliferation .
Table 2: Cytotoxicity Studies on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | XX | Inhibition of topoisomerase IIa |
| MCF7 (Breast) | XX | Induction of apoptosis |
Note: Specific IC50 values were not provided in the available literature and should be determined experimentally.
Toxicological Assessment
According to regulatory documents, further toxicological assessments are necessary for comprehensive safety evaluations. Studies have indicated that repeated-dose mammalian toxicity tests are required for substances like this compound when produced in significant quantities .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to phthalates and their derivatives:
- Antibacterial Activity : In a study on Nauclea fruits, derivatives similar to this compound showed notable antibacterial effects against various pathogens .
- Phytochemical Analysis : A comprehensive analysis using GC-MS identified multiple bioactive compounds in plant extracts containing this ester, emphasizing its role in traditional medicine and potential therapeutic applications .
- Environmental Impact Studies : The environmental persistence and bioaccumulation potential of phthalate esters have raised concerns about their long-term ecological effects, necessitating further research into their degradation pathways and environmental safety .
Chemical Reactions Analysis
Hydrolysis Reactions
4-Methoxy-1,2-benzenedicarboxylic acid diethyl ester undergoes hydrolysis under acidic or basic conditions, with the mechanism dependent on steric and electronic factors.
Mechanistic Pathways
-
Base-Catalyzed Hydrolysis (BAc2 Mechanism) : Predominates in alkaline conditions. The reaction involves nucleophilic attack by hydroxide on the ester carbonyl group, forming a tetrahedral intermediate. For sterically hindered esters like this compound, bulky substituents near the carbonyl group (e.g., methoxy groups) slightly hinder this pathway but do not fully suppress it.
-
Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. The methoxy group at the 4-position may stabilize intermediates through resonance .
Key Observations
| Reaction Condition | Mechanism | Dominance | Notes |
|---|---|---|---|
| Alkaline (NaOH) | BAc2 | ~95% | Minor BAL2 contribution even in bulky analogs |
| Acidic (H₂SO₄) | AAC2 | Primary | Methoxy group enhances carbonyl stabilization |
Photodegradation Pathways
Under UV light and in the presence of humic substances (HS), phthalate esters undergo photosensitized degradation via radical intermediates.
Mechanistic Insights
-
Triplet-State Reactions : Excited triplet-state HS or photosensitizers (e.g., Rose Bengal) abstract hydrogen from the ester side chain, forming radicals. For 4-methoxy derivatives, the methoxy group may enhance electron donation, stabilizing radical intermediates .
-
Hydroxyl Radical Attack : - OH radicals generated in oxygenated systems cleave ester bonds or oxidize the aromatic ring.
Isotope Fractionation Data
| Sensitizer | δ²H (‰) | δ¹³C (‰) | Mechanism |
|---|---|---|---|
| Rose Bengal | -4 ± 1 | 0.7 ± 0.2 | Triplet-dominated |
| 4-Methoxybenzaldehyde | -4 ± 1 | 0.8 ± 0.2 | Radical recombination |
Degradation Products
-
Demethylation of the methoxy group to form 1,2-benzenedicarboxylic acid.
Transesterification and Ester Exchange
The ethyl ester groups participate in acid-catalyzed transesterification with alcohols (e.g., methanol), producing mixed esters.
Fischer Esterification
-
Forward Reaction : Refluxing with excess alcohol (e.g., ethanol) and H⁺ catalyst regenerates the ester.
-
Reverse Reaction : Hydrolysis dominates in aqueous acidic conditions .
Kinetic Considerations
| Alcohol | Rate Constant (k, h⁻¹) | Equilibrium Yield |
|---|---|---|
| Methanol | 0.024 ± 0.003 | 65% |
| Propanol | 0.018 ± 0.002 | 52% |
Saponification
Treatment with strong bases (e.g., NaOH) cleaves ester bonds, yielding the dicarboxylic acid salt:
Comparative Reactivity with Analogues
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-methoxy-1,2-benzenedicarboxylic acid diethyl ester, and what analytical techniques validate its purity?
- Synthesis : The compound can be synthesized via esterification of 4-methoxyphthalic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid). Methoxy group stability during reflux conditions must be monitored due to potential demethylation under acidic environments .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via H-NMR (methoxy protons at δ 3.8–4.0 ppm, ester carbonyls at δ 168–170 ppm) and FT-IR (C=O stretch ~1720 cm) .
Q. How does the methoxy substituent influence the compound’s solubility and reactivity compared to non-substituted diethyl phthalates?
- The methoxy group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone) versus non-substituted analogs. Reactivity in nucleophilic acyl substitution is reduced due to electron-donating effects of the methoxy group, slowing hydrolysis rates under basic conditions .
Q. What are the critical parameters for optimizing chromatographic separation of this compound from reaction byproducts?
- Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile). Adjust pH to 3–4 with formic acid to suppress ionization and improve peak resolution. Monitor for common byproducts like unreacted acid or monoesters .
Advanced Research Questions
Q. How can kinetic studies elucidate the hydrolysis pathways of this compound under varying pH conditions?
- Conduct pseudo-first-order kinetic experiments in buffered solutions (pH 2–12). Use LC-MS to track ester hydrolysis products (e.g., free acid, monoester). The methoxy group may stabilize intermediates via resonance, delaying alkaline hydrolysis compared to non-methoxy esters .
Q. What contradictions arise in spectral data interpretation for this compound, and how can they be resolved?
- Contradictions : Overlapping H-NMR signals (e.g., methoxy vs. ester ethoxy groups) or GC-MS fragmentation patterns confused with isomers.
- Resolution : Use C-NMR to distinguish carbonyl carbons (ester vs. acid) and 2D-COSY to resolve proton coupling. Cross-validate with high-resolution mass spectrometry (HRMS) for accurate mass confirmation .
Q. What computational models predict the compound’s interaction with biological targets, such as esterases or lipid membranes?
- Molecular docking (e.g., AutoDock Vina) can simulate binding to esterase active sites. MD simulations assess lipid membrane permeability, influenced by the methoxy group’s hydrophilicity. Compare with non-methoxy analogs to quantify substituent effects .
Q. How does photodegradation of this compound in environmental matrices differ from its thermal degradation?
- Photodegradation : UV exposure in aqueous solutions generates hydroxylated derivatives via radical pathways.
- Thermal Degradation : Pyrolysis (TGA-DSC) produces CO, ethylene, and methoxy-substituted aromatic fragments. Use GC-MS with electron ionization to identify degradation products and propose mechanisms .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
